N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5O4/c1-12-24-19-16(6-3-9-23-19)21(29)26(12)14-7-8-17(22)18(11-14)25-20(28)13-4-2-5-15(10-13)27(30)31/h2-11H,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNCHXOFASLFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide is a complex compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pyridopyrimidine moiety and various functional groups. Its molecular formula is , with a molecular weight of approximately 392.38 g/mol. The presence of the fluoro and nitro groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H17FN4O3 |
| Molecular Weight | 392.38 g/mol |
| LogP | 4.449 |
| Water Solubility | Low (-4.62) |
| pKa | 7.64 |
Antitumor Activity
Research indicates that derivatives of pyridopyrimidine compounds exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that certain derivatives could inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL against different strains . This suggests a promising avenue for developing new antitubercular agents.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The structural features allow it to effectively bind to active sites, inhibiting enzymatic activity critical for cellular proliferation and survival.
Study on Antitumor Efficacy
A study conducted on a series of pyridopyrimidine derivatives reported that one compound exhibited potent activity against non-small cell lung cancer (NSCLC) cell lines. The compound's ability to induce apoptosis was linked to its interaction with the HER family of kinases, highlighting its potential as a targeted therapy in oncology .
Antitubercular Screening
In another investigation, a derivative of this compound was tested against rifampicin-resistant strains of M. tuberculosis. The results indicated an MIC of 4 μg/mL, showcasing its potential effectiveness in treating resistant forms of tuberculosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Group
N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-methyl-3-nitrobenzamide
- Molecular Formula : C₂₂H₁₆FN₅O₄
- Molecular Weight : 433.399 g/mol
- Key Difference : A 4-methyl group is added to the 3-nitrobenzamide moiety.
- However, steric hindrance could reduce binding affinity to target proteins .
N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-iodobenzamide
- Molecular Formula : C₂₁H₁₄FIN₄O₂
- Molecular Weight : 500.2643 g/mol
- Key Difference : The 3-nitro group is replaced with a 2-iodo substituent .
- Implications : Iodine’s bulkiness and polarizability may alter electronic properties and binding kinetics. The absence of a nitro group reduces electron-withdrawing effects, which could impact interactions with charged residues in enzymatic active sites .
Heterocyclic Core Modifications
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide
- Molecular Formula : C₁₈H₁₁ClFN₅O₂
- Molecular Weight : 383.8 g/mol
- Key Difference : The pyrido[2,3-d]pyrimidine core is replaced with a pyrazolo[3,4-d]pyrimidine system.
- Implications : Pyrazolo-pyrimidines often exhibit distinct binding modes due to the five-membered pyrazole ring, which may confer selectivity for specific kinase isoforms. The 3-chlorophenyl substitution further diversifies steric and electronic profiles .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Molecular Formula: Not explicitly provided (estimated C₃₃H₂₅F₃N₆O₃)
- Key Difference : Incorporates a chromen-4-one ring fused to the pyrazolo-pyrimidine core.
- The isopropyl group on the benzamide may improve solubility .
Physicochemical and Structural Data Comparison
Research Findings and Implications
Electronic Effects : The 3-nitro group in the target compound provides strong electron-withdrawing character, which may enhance binding to positively charged residues (e.g., lysine or arginine) in kinase ATP-binding pockets. In contrast, iodine in the 2-iodobenzamide analog relies more on hydrophobic interactions .
Heterocyclic Core Influence : Pyrido-pyrimidines (target compound) exhibit greater rigidity than pyrazolo-pyrimidines, which may restrict conformational flexibility during target engagement .
Preparation Methods
Condensation of 2-Aminonicotinic Acid with Methyl Acetoacetate
A mixture of 2-aminonicotinic acid and methyl acetoacetate undergoes cyclocondensation in acetic acid at reflux (110–120°C) for 8–12 hours, yielding 2-methyl-4H-pyrido[2,3-d]pyrimidin-4-one. The reaction proceeds through enamine formation, followed by intramolecular cyclization. Yield: 68–72%.
Chlorination at the 3-Position
The 3-position is activated for subsequent aryl coupling via chlorination using phosphorus oxychloride (POCl₃) under reflux (100°C, 4 hours). Excess POCl₃ (5 equiv) ensures complete conversion, with the product isolated by precipitation in ice-water.
Suzuki-Miyaura Coupling with Fluorophenylboronic Acid
The chlorinated intermediate undergoes palladium-catalyzed cross-coupling with 2-fluoro-5-aminophenylboronic acid. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%) in a 1,4-dioxane/water (4:1) mixture at 80°C for 6 hours affords the 3-(5-amino-2-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one. Yield: 65–70%.
Nitrobenzamide Coupling: Stepwise Amidation
The final amidation step links the nitrobenzoyl moiety to the pyrido-pyrimidine-aniline intermediate:
Preparation of 3-Nitrobenzoyl Chloride
3-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂, 3 equiv) in dichloromethane at 40°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a yellow solid (purity >95% by H NMR).
Amide Bond Formation
The aniline intermediate (1 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine (1.2 equiv) is added to scavenge HCl, followed by dropwise addition of 3-nitrobenzoyl chloride (1.05 equiv) at 0–5°C. The reaction is warmed to room temperature and stirred for 12 hours. Workup involves filtration, concentration, and recrystallization from ethyl acetate/hexanes to yield the title compound as a pale-yellow solid. Yield: 75–80%.
Reaction Optimization and Critical Parameters
Solvent and Base Selection
Temperature Control
Maintaining 0–5°C during acyl chloride addition prevents exothermic decomposition of the nitro group.
Purification Techniques
-
Recrystallization : Ethyl acetate/hexanes (1:3) achieves >99% purity by HPLC.
-
Column Chromatography : Silica gel with ethyl acetate/hexanes (gradient 20–50%) resolves residual starting materials.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Chloroform) | Method B (THF) |
|---|---|---|
| Yield (%) | 67–70 | 75–80 |
| Reaction Time (h) | 4–5 | 12 |
| Purity by HPLC (%) | 97.8 | 98.5 |
| Byproduct Formation (%) | 3.2 | 1.5 |
Method B (THF-based) offers superior yield and purity, attributed to better solubility of intermediates and reduced side reactions.
Industrial-Scale Adaptations
For kilogram-scale production:
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., nitro and fluoro substituents).
- Mass spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy).
- X-ray crystallography : Resolve stereochemistry using SHELX for refinement .
How should biological activity be assessed in cancer research?
Q. Basic
- In vitro assays :
- Kinase inhibition (e.g., EGFR or VEGFR2) via fluorescence polarization.
- Cytotoxicity (IC₅₀) using MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
- In vivo models : Xenograft studies to evaluate tumor suppression .
How to resolve contradictory bioactivity data across studies?
Q. Advanced
- Orthogonal assays : Validate kinase inhibition with SPR (surface plasmon resonance) alongside enzymatic assays.
- Stability testing : Assess compound degradation under assay conditions via LC-MS.
- Structural analogs : Compare substituent effects (e.g., fluoro vs. chloro) to identify activity determinants .
What strategies enhance pharmacokinetic properties?
Q. Advanced
- Prodrug modification : Introduce hydrolyzable esters to improve solubility.
- Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated degradation.
- SAR studies : Systematic variation of the pyrido-pyrimidine core to balance potency and bioavailability .
How is the crystal structure determined?
Q. Basic
- Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å).
- Refinement : SHELXL for parameter optimization, resolving thermal displacement parameters.
- Validation : Check for R-factor convergence (<5%) and electron density maps .
What impurities commonly arise during synthesis?
Q. Advanced
- Byproducts : Dehalogenation intermediates or dimerization artifacts.
- Detection : HPLC-MS with C18 columns (acetonitrile/water gradient).
- Mitigation : Adjust reaction pH (6–8) to suppress side reactions .
How do structural analogs compare in activity?
Q. Advanced
| Analog | Substituent | Activity (IC₅₀, nM) | Selectivity |
|---|---|---|---|
| Parent compound | 2-fluoro, 3-nitro | 12.3 ± 1.2 (EGFR) | 5.2-fold (vs. VEGFR2) |
| Chloro-derivative | 2-chloro, 3-nitro | 18.7 ± 2.1 | 3.8-fold |
| Methoxy-derivative | 2-methoxy, 3-nitro | 45.6 ± 4.3 | >10-fold |
Fluorine enhances binding affinity, while nitro groups improve kinase selectivity .
How to ensure batch-to-batch consistency?
Q. Advanced
- Process controls :
- Fixed reaction time (±5%) and temperature (±2°C).
- In-line FTIR for real-time monitoring of intermediate formation.
- Quality checks :
- NMR purity >98% (integration of aromatic protons).
- Chiral HPLC to confirm enantiomeric excess (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
